molecular formula C19H23FN8 B2678576 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine CAS No. 2415516-65-1

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine

Cat. No.: B2678576
CAS No.: 2415516-65-1
M. Wt: 382.447
InChI Key: LQCPMWXXMNEZMB-UHFFFAOYSA-N
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Description

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine . The pyrimidine ring is typically synthesized via a cyclization reaction involving appropriate precursors. The final step involves the coupling of the pyrazole and pyrimidine intermediates with piperazine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Mechanism of Action

The mechanism of action of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN8/c1-4-15-18(20)19(24-11-21-15)27-7-5-26(6-8-27)16-10-17(23-12-22-16)28-14(3)9-13(2)25-28/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCPMWXXMNEZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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